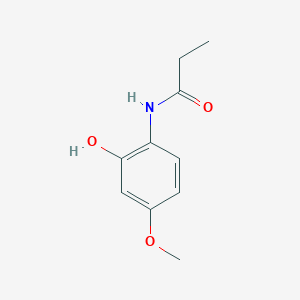
N-(2-hydroxy-4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21512 g/mol This compound is characterized by the presence of a propanamide group attached to a 2-hydroxy-4-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxyphenyl)propanamide typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxy-4-methoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)propanamide: Similar structure but lacks the hydroxyl group.
N-(4-methoxyphenyl)-2-methylpropanamide: Contains an additional methyl group.
3-chloro-N-(4-methoxyphenyl)propanamide: Contains a chlorine substituent.
Uniqueness
N-(2-hydroxy-4-methoxyphenyl)propanamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
N-(2-hydroxy-4-methoxyphenyl)propanamide, a compound derived from the phenolic structure, has garnered attention in recent research due to its diverse biological activities. This article explores the compound's antioxidant, anticancer, antibacterial, and antifungal properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
The compound features a hydroxyl group and a methoxy group on the aromatic ring, which are crucial for its biological activity.
Antioxidant Activity
Antioxidants play a vital role in protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays.
- DPPH Radical Scavenging Assay : This assay measures the ability of compounds to scavenge DPPH radicals. The results indicate that this compound exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines using MTT assays.
- Cell Lines Tested :
- Human glioblastoma U-87
- Triple-negative breast cancer MDA-MB-231
The compound demonstrated cytotoxic effects, with IC50 values indicating its potency against these cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various derivatives, this compound was found to inhibit cell proliferation effectively, particularly in glioblastoma cells compared to breast cancer cells, suggesting a selective action mechanism.
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of this compound were assessed against several strains.
Antibacterial Activity
In vitro studies revealed that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Bacillus subtilis | 4.0 |
Antifungal Activity
The antifungal efficacy was also notable, particularly against Candida albicans.
The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress response and apoptosis induction in cancer cells. The presence of hydroxyl and methoxy groups enhances its electron-donating capacity, facilitating radical scavenging and contributing to its anticancer effects.
Properties
CAS No. |
101908-49-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO3/c1-3-10(13)11-8-5-4-7(14-2)6-9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
KFAFVFOAZJVMPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















